molecular formula C12H8F3NO2 B1399408 Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate CAS No. 1006707-71-6

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate

Cat. No. B1399408
CAS RN: 1006707-71-6
M. Wt: 255.19 g/mol
InChI Key: FHIPSOPUEONRQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of TFMIC is C12H8F3NO2 . It has an average mass of 255.193 Da and a monoisotopic mass of 255.050720 Da .


Chemical Reactions Analysis

While specific chemical reactions involving TFMIC are not detailed in the available resources, trifluoromethylpyridines, which are structurally similar to TFMIC, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .

Scientific Research Applications

Mass Spectrometry and Drug Candidate Analysis

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate and related compounds have been studied for their potential as prolylhydroxylase inhibitor drug candidates. Notably, these compounds exhibit unusual gas-phase formations of carboxylic acids after collisional activation in mass spectrometric studies. This characteristic makes them relevant in the characterization of structurally related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

Synthesis and Chemical Reactions

The compound has been utilized in various synthesis reactions. For instance, the Heck reaction was applied for synthesizing 1-alkoxyisoquinoline-3-carboxylic acids esters, demonstrating its utility in creating complex molecular structures (Ture et al., 2011). Additionally, methods have been developed for the efficient synthesis of isoquinoline-3-carboxylate, showcasing the compound's role in advancing synthetic chemistry (Liao et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate have been investigated for their potential in treating various disorders. For example, 4-Organoseleno-Isoquinolines, derivatives of this compound, have been studied for their ability to selectively and reversibly inhibit cerebral Monoamine Oxidase B activity, indicating potential applications in emotional and neurodegenerative disorders treatment (Sampaio et al., 2016).

Catalysis and Chemical Transformations

The compound has been used in catalytic processes like the Ru-catalyzed C-H functionalization of phenylglycine derivatives to synthesize isoquinoline-1-carboxylates. This demonstrates its role in facilitating complex chemical transformations (Ruiz et al., 2017).

properties

IUPAC Name

methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)9-6-7-4-2-3-5-8(7)10(16-9)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIPSOPUEONRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721102
Record name Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate

CAS RN

1006707-71-6
Record name Methyl 1-(trifluoromethyl)isoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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